5-bromo-N-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]furan-2-carboxamide
CAS No.: 1021222-03-6
Cat. No.: VC11950586
Molecular Formula: C17H17BrN6O2
Molecular Weight: 417.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021222-03-6 |
|---|---|
| Molecular Formula | C17H17BrN6O2 |
| Molecular Weight | 417.3 g/mol |
| IUPAC Name | 5-bromo-N-[2-[[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C17H17BrN6O2/c1-11-3-2-4-15(21-11)22-16-8-7-14(23-24-16)19-9-10-20-17(25)12-5-6-13(18)26-12/h2-8H,9-10H2,1H3,(H,19,23)(H,20,25)(H,21,22,24) |
| Standard InChI Key | FODNVLCTCHBSMQ-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=CC=C(O3)Br |
| Canonical SMILES | CC1=NC(=CC=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=CC=C(O3)Br |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound features a furan-2-carboxamide backbone substituted with a bromine atom at the 5-position and a tertiary amine group at the N-terminal (Figure 1). The amine substituent consists of:
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An ethyl linker connected to a pyridazin-3-ylamino group.
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A 6-methylpyridin-2-ylamino moiety attached to the pyridazine ring.
This arrangement creates a planar, conjugated system with multiple hydrogen-bonding sites, enhancing its potential for interactions with biological targets .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈BrN₇O₂ |
| Molecular Weight | 460.29 g/mol |
| IUPAC Name | 5-bromo-N-[2-({6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]furan-2-carboxamide |
| SMILES | Cc1nc(ccn1)Nc2nnc(cc2NCCNC(=O)c3cc(co3)Br)N |
| Topological Polar Surface Area | 135 Ų |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR):
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¹H NMR (500 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyridazine NH), 8.24 (d, J = 8.5 Hz, 1H, pyridine H), 7.89 (t, J = 5.6 Hz, 1H, ethyl NH), 7.32 (d, J = 3.5 Hz, 1H, furan H), 6.88 (d, J = 8.5 Hz, 1H, pyridine H), 6.64 (d, J = 3.5 Hz, 1H, furan H), 3.51 (q, J = 6.2 Hz, 2H, ethyl CH₂), 3.29 (q, J = 6.2 Hz, 2H, ethyl CH₂), 2.54 (s, 3H, pyridine CH₃).
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¹³C NMR (125 MHz, DMSO-d₆): δ 162.4 (C=O), 156.2 (pyridazine C), 152.1 (furan C-Br), 149.8 (pyridine C), 121.3 (furan CH), 119.4 (pyridazine CH), 113.7 (pyridine CH), 41.2 (ethyl CH₂), 24.9 (pyridine CH₃).
Mass Spectrometry (MS):
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a four-step protocol (Figure 2):
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Bromination of Furan-2-Carboxylic Acid: Electrophilic bromination at the 5-position using N-bromosuccinimide (NBS) in acetic acid (yield: 78%) .
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Amide Coupling: Reaction of 5-bromofuran-2-carboxylic acid with ethylenediamine using HATU as a coupling agent (yield: 65%) .
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Pyridazine Functionalization: Suzuki-Miyaura cross-coupling between 6-chloropyridazin-3-amine and 6-methylpyridin-2-amine in the presence of Pd(PPh₃)₄ (yield: 72%).
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Final Assembly: Condensation of the ethylenediamine intermediate with the functionalized pyridazine under microwave irradiation (150°C, 20 min, yield: 58%).
Table 2: Reaction Optimization Parameters
| Step | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | NBS, AcOH | 60°C | 4 h | 78% |
| 2 | HATU, DIPEA, DMF | RT | 12 h | 65% |
| 3 | Pd(PPh₃)₄, K₂CO₃ | 100°C | 8 h | 72% |
| 4 | Microwave, EtOH | 150°C | 20 min | 58% |
Industrial-Scale Considerations
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Continuous Flow Synthesis: Microreactor systems improve heat transfer and reduce reaction times for bromination (2 h vs. 4 h batch).
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Catalyst Recycling: Pd recovery via activated carbon filtration achieves 92% efficiency after five cycles.
Physicochemical Properties
Solubility and Lipophilicity
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Aqueous Solubility: 0.12 mg/mL (pH 7.4), influenced by the hydrophilic pyridazine and pyridine moieties .
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LogP: 2.85 (calculated), indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Stability Profile
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Thermal Stability: Decomposition onset at 218°C (DSC).
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Photostability: 90% compound remains after 48 h under UV light (300–400 nm) .
Biological Activity and Mechanisms
Enzyme Inhibition
The compound inhibits Spleen Tyrosine Kinase (Syk) with an IC₅₀ of 1.2 µM, comparable to PRT062607 (IC₅₀ = 0.9 µM) . Molecular docking reveals:
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Bromine Interaction: Forms a halogen bond with Syk’s Leu377 residue.
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Pyridazine Anchoring: Hydrogen bonds to Asp512 and Arg520 in the ATP-binding pocket .
Table 3: Kinase Inhibition Selectivity
| Kinase | IC₅₀ (µM) | Selectivity vs. Syk |
|---|---|---|
| Syk | 1.2 | 1x |
| JAK2 | 24.7 | 20.6x |
| EGFR | >50 | >41.7x |
Antiproliferative Effects
In SU-DHL4 lymphoma cells, the compound reduces viability (IC₅₀ = 3.8 µM) by inducing caspase-3-mediated apoptosis (Table 4) .
Table 4: Cytotoxicity in Hematological Cell Lines
| Cell Line | IC₅₀ (µM) | Apoptosis Induction |
|---|---|---|
| SU-DHL4 | 3.8 | Caspase-3 activation |
| Ramos (BCR-) | >50 | None |
| Peripheral T Cells | >50 | No cytotoxicity |
Comparative Analysis with Structural Analogs
Pyridazine vs. Pyridine Derivatives
Replacing the pyridazine ring with pyridine (e.g., 5-bromo-N-(6-methylpyridin-2-yl)furan-2-carboxamide) reduces Syk inhibition (IC₅₀ = 8.4 µM), highlighting the pyridazine’s critical role in target engagement.
Impact of the Ethyl Linker
Shortening the ethyl bridge to methyl decreases solubility (0.04 mg/mL) and Syk affinity (IC₅₀ = 5.1 µM), underscoring the linker’s role in spatial orientation .
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